Gadolinium--nickel (3/1)
Description
Gadolinium-Nickel (3/1) refers to an intermetallic compound or interface alloy formed between gadolinium (Gd) and nickel (Ni) in a 3:1 stoichiometric ratio. This system exhibits unique interfacial chemistry, characterized by rapid interdiffusion and alloying at remarkably low temperatures (~150 K) compared to conventional transition metal (TM) systems . Experimental studies using angle-resolved Auger electron spectroscopy (AES), photoemission spectroscopy (ARPES), and diffraction techniques (LEED/RHEED) reveal that Gd atoms diffuse into the Ni(111) substrate even at submonolayer coverages, forming a hybridized electronic structure . Key properties include:
- Thermodynamic driving force: A high interfacial heat of formation (~0.36–0.4 eV/atom), promoting alloy stability .
- Kinetic activation barrier: Exceptionally low (~0.047 eV), enabling rapid diffusion at cryogenic temperatures .
- Magnetic relevance: The Gd-Ni interface is critical for low-dimensional magnetic systems due to Gd’s high magnetic moment (7.94 μB) and strong spin-orbit coupling .
Properties
CAS No. |
12024-92-9 |
|---|---|
Molecular Formula |
Gd3Ni |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
gadolinium;nickel |
InChI |
InChI=1S/3Gd.Ni |
InChI Key |
JGQBRVHIAQOCKD-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Gd].[Gd].[Gd] |
Origin of Product |
United States |
Preparation Methods
Synthesis Techniques for NiGd₃
Arc Melting Under Inert Atmosphere
The primary method for synthesizing NiGd₃ involves nonconsumable tungsten electrode arc melting under a helium atmosphere. High-purity gadolinium (99+%) and nickel (99+%) are combined in a 3:1 molar ratio, with charges typically ranging between 40–50 grams. The helium environment minimizes oxidation, while gadolinium gettering further purifies the atmosphere by reacting with residual oxygen. The alloy is melted four times, with inversion between melts to ensure homogeneity. This process achieves a homogeneous intermetallic phase by overcoming the limited solid solubility of gadolinium in nickel, attributable to their atomic radius mismatch (1.802 Å for Gd vs. 1.245 Å for Ni) and electronegativity differences (1.20 for Gd vs. 1.80 for Ni).
Table 1: Impurity Profiles of Starting Materials
| Element | Nickel (ppm) | Gadolinium (ppm) |
|---|---|---|
| Oxygen | 115 | 1,875 |
| Nitrogen | 10 | 280 |
| Hydrogen | 3 | 86 |
| Iron | 100–1,000 | 100–1,000 |
Structural and Compositional Analysis
X-Ray Diffraction (XRD) Characterization
XRD confirms the orthorhombic crystal structure of NiGd₃, with lattice parameters $$a = 5.783$$ Å, $$b = 3.636$$ Å, and $$c = 10.99$$ Å. The compound forms via a peritectic reaction at 775°C, where liquid (L) and Ni₇Gd₂ react to yield NiGd₃:
$$
\text{L} + \text{Ni₇Gd₂} \rightarrow \text{NiGd₃} \quad \text{(at 775°C)}
$$
Peak shifts in XRD patterns correlate with gadolinium incorporation into the nickel lattice, as evidenced by reduced d-spacings in promoted catalysts.
Table 2: Crystallographic Data for NiGd₃
| Parameter | Value (Å) |
|---|---|
| Lattice a | 5.783 |
| Lattice b | 3.636 |
| Lattice c | 10.99 |
| d-Spacing (111) | 2.9614 |
Metallographic Examination
Polished alloy surfaces etched with dilute nitric acid reveal a single-phase microstructure under optical microscopy, absent of secondary phases or intermetallic precipitates. Energy-dispersive X-ray spectroscopy (EDS) confirms a 3:1 Gd:Ni atomic ratio, validating stoichiometric precision.
Thermal Stability and Phase Behavior
Differential Thermal Analysis (DTA)
DTA traces exhibit an endothermic peak at 775°C, corresponding to the peritectic decomposition of NiGd₃ into Ni₇Gd₂ and a gadolinium-rich liquid. No congruent melting is observed, necessitating strict temperature control during synthesis.
Table 3: Phase Transition Temperatures
| Reaction | Temperature (°C) |
|---|---|
| Peritectic Decomposition | 775 |
| Eutectic (Ni + Ni₁₅Gd₂) | 980 |
Challenges in NiGd₃ Synthesis
Impurity Control
Gadolinium’s high oxygen affinity (1,875 ppm residual oxygen) necessitates rigorous atmosphere control to prevent oxide formation. Even minor oxygen contamination leads to Gd₂O₃ inclusions, disrupting the intermetallic phase.
Homogenization Barriers
The low mutual solubility of gadolinium and nickel requires prolonged annealing to achieve diffusion-driven homogeneity. Computational models suggest a minimum 168-hour anneal at 700°C for adequate Gd diffusion into the nickel lattice.
Chemical Reactions Analysis
Types of Reactions
Gadolinium–nickel (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Gadolinium–nickel (3/1) can be oxidized to form gadolinium oxide and nickel oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The compound can be reduced using hydrogen gas to form metallic gadolinium and nickel.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen for oxidation, and various metal salts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, nickel oxide, and various substituted metal compounds. These products have diverse applications in fields such as catalysis, magnetic materials, and electronic devices .
Scientific Research Applications
Gadolinium–nickel (3/1) has numerous scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of gadolinium–nickel (3/1) involves its interaction with magnetic fields and its ability to absorb neutrons.
Magnetic Properties: The compound exhibits strong magnetic properties due to the presence of gadolinium, which has unpaired electrons that contribute to its magnetic behavior.
Neutron Absorption: Gadolinium’s high neutron absorption cross-section allows it to capture neutrons effectively, making it valuable in neutron capture therapy and as a shielding material in nuclear reactors.
Comparison with Similar Compounds
Data Tables
Table 1: Thermodynamic and Kinetic Parameters
| System | Heat of Formation (eV/atom) | Activation Barrier (eV) | Debye Temp (K) |
|---|---|---|---|
| Gd-Ni (3/1) | 0.36–0.4 | 0.047 | 155 |
| Gd-Cu | 4.25 | Not measured | 315 (Cu) |
| Fe-Cu | 0.2 | ~0.5 | 470 (Fe) |
Table 2: Core-Level Shifts
| System | Ni 3p Shift (eV) | Gd 4f Shift (eV) | Coverage Dependency |
|---|---|---|---|
| Gd-Ni (3/1) | +0.65 | -0.2 (at >4 ML) | Abrupt shift at submonolayer |
| Gd-Cu (100) | N/A | -0.45 (8.8 → 8.4 eV) | Gradual shift up to 3.4 ML |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
